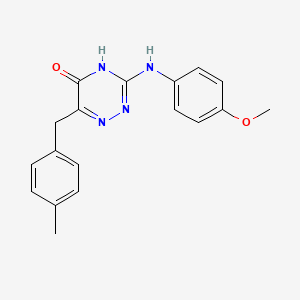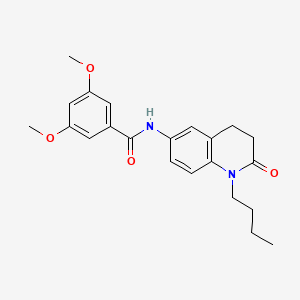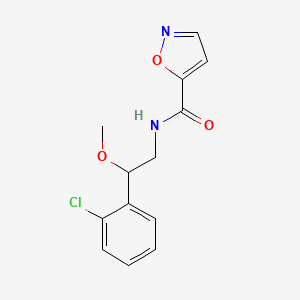
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H26ClFN2O3S and its molecular weight is 525.04. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
A study by Richter et al. (2022) focuses on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a structure based on quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate, which is structurally related to the compound . The research investigates metabolic pathways, including ester hydrolysis and the involvement of different human monooxygenases and carboxylesterases (Richter et al., 2022).
Analytical Profiles of Synthetic Cannabinoid Receptor Agonists
Brandt et al. (2020) explored the analytical profiles of a group of synthetic cannabinoid receptor agonists, including quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate, for forensic and clinical investigations. This research helps understand the emergence of new psychoactive substances (Brandt et al., 2020).
Electrochemical Studies of Quinoline Derivatives
Srinivasu et al. (1999) conducted electrochemical studies on a series of quinoline derivatives, highlighting the role of resonance isomerism and aromaticity in their electrochemistry. This research aids in understanding the electrochemical properties of quinoline-based compounds (Srinivasu et al., 1999).
Antimicrobial and Antiviral Properties
Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug with a structure similar to the compound . This study emphasizes the biological activity of such compounds through molecular docking (Vaksler et al., 2023).
Synthesis and Biological Properties
Lenihan and Shechter (1999) investigated the use of benzyl-p-tolyl sulfone derivatives, like the compound , for synthesis and cycloaddition of substituted o-quinodimethanes, which have potential applications in drug development (Lenihan & Shechter, 1999).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O3S/c1-19-8-10-20(11-9-19)17-32-18-27(36(34,35)22-7-5-6-21(29)14-22)28(33)23-15-24(30)26(16-25(23)32)31-12-3-2-4-13-31/h5-11,14-16,18H,2-4,12-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQSPAYSCXZKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)
![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)
![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)


![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)